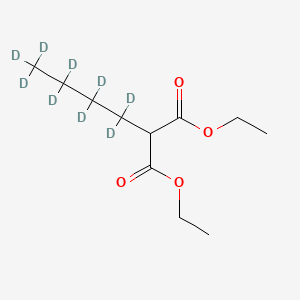

Diethyl 2-(n-Butyl-d9)malonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Diethyl 2-(n-Butyl-d9)malonate is a chemical compound with the molecular formula C11H20O4 . It is a derivative of diethyl malonate, which is a diethyl ester of malonic acid . Diethyl malonate occurs naturally in grapes and strawberries as a colorless liquid with an apple-like odor, and is used in perfumes .

Synthesis Analysis

Diethyl malonate (DEM) undergoes alkylation by ethyliodide, which is used to study the phase transfer catalysis (PTC) technique . Substituted diethyl malonate was synthesized by radical and nucleophilic substitution reaction of malonic esters using 3,5-di-t-butyl-4-hydroxy toluene and diethyl 2-phenylmalonates as raw material .Molecular Structure Analysis

The molecular weight of Diethyl 2-(n-Butyl-d9)malonate is 216.2741 . The IUPAC Standard InChI is InChI=1S/C11H20O4/c1-4-7-8-9 (10 (12)14-5-2)11 (13)15-6-3/h9H,4-8H2,1-3H3 .Chemical Reactions Analysis

Diethyl malonate is produced from the reaction of the sodium salt of chloroacetic acid with sodium cyanide, which produces the nitrile . This intermediate is then treated with ethanol in the presence of acid catalyst .Physical And Chemical Properties Analysis

Diethyl 2-(n-Butyl-d9)malonate has a density of 1.0±0.1 g/cm3, a boiling point of 237.5±0.0 °C at 760 mmHg, and a flash point of 93.9±0.0 °C . It has a molar refractivity of 56.5±0.3 cm3, a polar surface area of 53 Å2, and a molar volume of 217.5±3.0 cm3 .科学的研究の応用

Catalysis and Phase-transfer Reactions

Malonates have been utilized in catalyzed reactions, such as the butylation of diethyl malonate using phase-transfer catalysts under microwave irradiation conditions. This process is efficient, providing high yield and selectivity, highlighting malonates' role in synthetic organic chemistry for creating various compounds efficiently (Huo Cailing, 2006).

Oxidation and Ligating Abilities

Oxidation studies of diethyl malonate (DEM) have shown its capacity to generate multiple degradation products useful in ligating with metals such as chromium. This demonstrates malonates' flexibility in forming complexes with metals, useful in various chemical and material science applications (Sangita D. Katre & Ey, 2013).

Electrophilic Amination

Malonates serve as substrates for electrophilic amination reactions with Grignard reagents, showcasing their utility in synthesizing nitrogen-containing compounds. Such reactions are pivotal in producing primary amines and anisidines, which are valuable in pharmaceutical and synthetic chemistry (Y. Niwa, K. Takayama, & M. Shimizu, 2002).

Material Science and MOCVD

In material science, malonates have been explored as precursors for metal-organic chemical vapor deposition (MOCVD), particularly for depositing thin films of HfO2 and ZrO2. This application underlines the significance of malonates in advanced materials manufacturing, offering a method to create high-quality thin films for electronics and other industries (R. Pothiraja et al., 2009).

Synthetic Organic Chemistry

Malonates are involved in Knoevenagel condensation reactions as demonstrated by their use with aldehydes and ketones to form condensation products. This reactivity showcases malonates' role in building complex organic molecules, an essential process in organic synthesis and drug development (B. Ranu & R. Jana, 2006).

Safety And Hazards

Diethyl malonate is classified as a combustible liquid and causes serious eye irritation . It is advised to keep away from heat/sparks/open flames/hot surfaces, and to wear protective gloves/protective clothing/eye protection/face protection . In case of fire, use CO2, dry chemical, or alcohol-resistant foam for extinction .

将来の方向性

Diethyl malonate is used in the preparation of several medicinally useful compounds including vigabatrin, phenylbutazone, nalidixic acid, and rebamipide . It is also used to study the phase transfer catalysis (PTC) technique . Future research could explore more applications of Diethyl 2-(n-Butyl-d9)malonate in the field of medicine and chemistry.

特性

IUPAC Name |

diethyl 2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)propanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4/c1-4-7-8-9(10(12)14-5-2)11(13)15-6-3/h9H,4-8H2,1-3H3/i1D3,4D2,7D2,8D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPNFNBGRHCUORR-GQWSVURBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)OCC)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(C(=O)OCC)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70661920 |

Source

|

| Record name | Diethyl (~2~H_9_)butylpropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 2-(n-Butyl-d9)malonate | |

CAS RN |

1189865-34-6 |

Source

|

| Record name | Diethyl (~2~H_9_)butylpropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Des-t-boc-N-2-[2-methyl-1-(4-methoxyphenyl)methoxy]propyloxycarbonxyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel](/img/structure/B562499.png)

![2-[Methyl-1-(4-methoxyphenyl)methoxy]propyl-4'-nitrophenyl Carbonate](/img/structure/B562502.png)

![6-Methylpyrrolo[1,2-a]pyrazine](/img/structure/B562509.png)

![(3S,4aS,8aS)-2-[(2R,3R)-3-[(3-Acetoxy-2-methylbenzoyl)amino]-4-phenythiobutyl]-decahydro-N-(2-hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide](/img/structure/B562510.png)

![(3S,4aS,8aS)-2-[(3R)-3-Amino-2-hydroxy-4-(phenylsulfanyl)butyl]decahydroisoquinoline-3-carboxylic acid](/img/structure/B562511.png)

![4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B562518.png)

methyl}naphthalene-2,7-disulfonic acid](/img/structure/B562521.png)